DL-Lysin L-ascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Lysin L-ascorbate is a compound formed by the combination of DL-lysine and L-ascorbic acid. It is a mixed salt with the chemical formula C12H22N2O8 and a molecular weight of 322.31 g/mol . This compound appears as a white crystalline powder or crystals and is soluble in water but only slightly soluble in ethanol . It is commonly used as a nutritional supplement due to its beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Lysin L-ascorbate can be synthesized through the reaction of DL-lysine with L-ascorbic acid under controlled conditions. The reaction typically involves dissolving both components in water and allowing them to react at a specific pH and temperature to form the desired salt. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where DL-lysine and L-ascorbic acid are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure high yield and purity of the product. The final product is then subjected to filtration, drying, and packaging for commercial use .
Chemical Reactions Analysis
Types of Reactions: DL-Lysin L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce this compound back to its original components.
Major Products: The major products formed from these reactions include dehydroascorbate, monodehydroascorbate, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
DL-Lysin L-ascorbate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of DL-Lysin L-ascorbate involves its role as an antioxidant and its participation in various biochemical pathways. As an electron donor, it helps in the reduction of reactive oxygen species and facilitates the activity of iron-containing enzymes . The compound also assists in the transfer of iron between different compartments in the body, contributing to iron homeostasis . Additionally, this compound is involved in the synthesis of collagen, a crucial protein for maintaining the structural integrity of tissues .
Comparison with Similar Compounds
DL-Lysin L-ascorbate can be compared with other similar compounds such as:
L-Ascorbic Acid: While both compounds have antioxidant properties, this compound is more stable and less prone to oxidation compared to pure L-ascorbic acid.
Ascorbate Salts: Other ascorbate salts, such as sodium ascorbate and calcium ascorbate, also exhibit antioxidant properties but differ in their solubility and bioavailability.
Properties
CAS No. |
93805-34-6 |
---|---|
Molecular Formula |
C12H22N2O8 |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
2,6-diaminohexanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2/t;2-,5+/m.0/s1 |
InChI Key |
QPNXLUIFXPXQCB-MGMRMFRLSA-N |
Isomeric SMILES |
C(CCN)CC(C(=O)O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.